molecular formula C8H12ClN3 B1357458 N-(butan-2-yl)-6-chloropyridazin-3-amine CAS No. 62040-02-2

N-(butan-2-yl)-6-chloropyridazin-3-amine

Cat. No.: B1357458
CAS No.: 62040-02-2
M. Wt: 185.65 g/mol
InChI Key: VDBCXZZKDFXYQD-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-chloropyridazin-3-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a pyridazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Solubility and Chemical Properties

The solubility of 6-chloropyridazin-3-amine, a close relative of N-(butan-2-yl)-6-chloropyridazin-3-amine, has been studied in various solvents, revealing that its solubility increases with rising temperature. This research is crucial for understanding the dissolution behavior of this compound in different solvents, which is essential for its application in synthesis and drug formulation. The study also explored the enthalpy, entropy, and Gibbs free energy of dissolution, providing insights into the thermodynamic properties of the compound (Cao, Liu, Lv, & Yao, 2012).

Synthesis and Reactions

Significant work has been done in synthesizing novel derivatives of pyridazinone compounds, with potential biological activity, through reactions involving chloropyridazine derivatives. These derivatives are synthesized through various chemical reactions, including cyclocondensation, which may involve structures similar to this compound. The synthesized compounds have been explored for their potential antibacterial activities (Abubshait, 2007).

Biological Activity and Drug Design

In the realm of medicinal chemistry, derivatives of 6-chloropyridazin-3-amine have been synthesized and evaluated for their analgesic activity. An efficient and environmentally benign synthesis method was developed for 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, demonstrating moderate to good analgesic activity in vivo. This research highlights the potential of such compounds in developing new analgesic agents (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Advanced Materials and Chemical Synthesis

The development of new materials and methods for chemical synthesis often involves compounds like this compound. For example, research into the amidation of carboxylic acids using specific phosphoric acid diethyl esters showcases the application of related compounds in synthesizing amides under mild conditions, which is crucial for producing pharmaceuticals and polymers (Kang et al., 2008).

Properties

IUPAC Name

N-butan-2-yl-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-6(2)10-8-5-4-7(9)11-12-8/h4-6H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBCXZZKDFXYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598167
Record name N-(Butan-2-yl)-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62040-02-2
Record name N-(Butan-2-yl)-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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